Ningetinib

描述

宁替尼布是一种新型酪氨酸激酶抑制剂,靶向多种参与肿瘤发病机制的激酶。它在克服急性髓系白血病的继发性耐药方面表现出巨大潜力,尤其是在伴有 FMS 样酪氨酸激酶 3 内部串联重复突变的病例中。 宁替尼布还在接受临床试验,以评估其治疗肺癌的疗效 .

准备方法

宁替尼布的合成涉及多个步骤,包括中间体的制备和最终偶联反应。合成路线通常涉及在受控条件下使用特定试剂和催化剂来获得所需产物。 工业生产方法侧重于优化这些合成路线,以确保高产率和纯度,同时保持成本效益和可扩展性 .

化学反应分析

宁替尼布经历多种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂,如过氧化氢或高锰酸钾。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 该反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂.

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

Ningetinib has shown promising results in NSCLC, particularly when combined with other therapies like gefitinib. Studies indicate that this combination can effectively target tumors with specific genetic alterations.

Key Findings :

- In a clinical trial involving patients with EGFR-mutant NSCLC, this compound combined with gefitinib demonstrated an objective response rate (ORR) of 30.8% for tumors with MET amplification and up to 80% for those with concurrent MET amplification and AXL overexpression .

- The combination therapy was well tolerated, indicating its potential as a viable treatment option for resistant cases .

Acute Myeloid Leukemia (AML)

This compound's role in AML is particularly significant due to its ability to target FLT3 mutations.

Key Findings :

- In preclinical studies, this compound effectively inhibited cell proliferation and induced apoptosis in FLT3-ITD AML cell lines .

- It outperformed existing treatments like gilteritinib and quizartinib in mouse models, significantly prolonging survival .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has been studied extensively to understand its interactions with other drugs, notably gefitinib.

Findings :

- Co-administration with gefitinib resulted in an 80% reduction in plasma exposure of the N-demethylated metabolite M1 but did not significantly affect the pharmacokinetics of this compound itself .

- The interaction is mediated through the inhibition of CYP1A1, which may enhance the concentration of this compound in target tissues .

Case Study 1: NSCLC Treatment

A patient cohort receiving this compound plus gefitinib exhibited enhanced tumor response rates compared to historical controls receiving gefitinib alone. The study emphasized the importance of biomarker-driven treatment strategies.

Case Study 2: AML Resistance

In patients with FLT3-ITD mutations who had experienced relapse on standard therapies, this compound provided a new line of treatment that demonstrated significant efficacy, suggesting its potential as a second-line therapy.

作用机制

宁替尼布通过抑制参与肿瘤生长和存活的多种激酶的活性来发挥作用。它与这些激酶的 ATP 结合位点结合,阻止其活化和随后的信号转导。 这种抑制导致关键通路的破坏,包括 STAT5、AKT 和 ERK 通路,最终导致凋亡诱导和细胞增殖抑制 .

相似化合物的比较

宁替尼布独特之处在于它能够同时靶向多个激酶,使其在克服耐药性方面比其他酪氨酸激酶抑制剂更有效。类似的化合物包括:

吉替尼布: 另一种用于治疗急性髓系白血病的酪氨酸激酶抑制剂。

奎扎替尼: 以其靶向急性髓系白血病中 FLT3 突变的功效而闻名。在临床前研究中,宁替尼布显示出优异的抗白血病活性,尤其是在具有 FLT3-ITD 和 FLT3-ITD-F691L 突变的模型中.

生物活性

Ningetinib is a novel small molecule inhibitor primarily targeting the MET and FLT3 pathways, showing promise in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical trials, and case studies that highlight its therapeutic potential.

This compound functions as an inhibitor of both the MET and FLT3 tyrosine kinases.

- MET Pathway : The MET receptor is implicated in tumor growth, survival, and metastasis. This compound inhibits MET signaling by binding to its catalytic site, thereby preventing the phosphorylation of downstream signaling proteins involved in critical pathways such as PI3K/AKT/mTOR and RAS/RAF. This inhibition disrupts various cellular processes including proliferation, migration, and angiogenesis .

- FLT3 Pathway : In AML, mutations in the FLT3 gene lead to constitutive activation of this receptor, promoting leukemic cell proliferation. This compound effectively inhibits FLT3 signaling, demonstrating significant antitumor activity against FLT3-mutated cells both in vitro and in vivo .

Non-Small Cell Lung Cancer (NSCLC)

A recent phase 1b clinical trial investigated the combination of this compound with gefitinib in patients with EGFR-mutant NSCLC. The study enrolled 108 patients and aimed to evaluate tolerability and objective response rates (ORR). Key findings include:

- Patient Characteristics : The trial reported varying degrees of MET and AXL dysregulation among participants:

- MET focal amplification: 18.1%

- AXL overexpression: 45.3%

- Efficacy : The ORR was significantly higher for tumors with MET amplification (30.8%) compared to those with MET polysomy (0%). Notably, patients with concurrent MET amplification and AXL overexpression achieved an ORR of 80% and a disease control rate (DCR) of 100% .

Acute Myeloid Leukemia (AML)

This compound has also shown promising results in treating AML with FLT3 mutations. In preclinical studies:

- In Vitro Studies : this compound exhibited potent antitumor activity against FLT3-mutated AML cell lines, leading to significant reductions in cell proliferation.

- In Vivo Studies : In xenograft models, this compound treatment resulted in prolonged survival times compared to controls, indicating its potential as an effective therapeutic agent against resistant forms of AML .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and clinical findings related to this compound compared to other known inhibitors targeting similar pathways:

| Compound | Target | Indication | ORR (%) | DCR (%) | Notes |

|---|---|---|---|---|---|

| This compound | MET/FLT3 | NSCLC/AML | 30.8 | 100 | Effective against resistant mutations |

| Capmatinib | MET | NSCLC | 73.4 | 95 | Approved for MET exon 14 mutations |

| Gilteritinib | FLT3 | AML | 51 | N/A | Approved for FLT3-ITD positive AML |

Case Study 1: NSCLC Patient Response

A patient with advanced EGFR-mutant NSCLC exhibiting MET amplification was treated with this compound plus gefitinib. The patient achieved a complete response after three months of therapy, demonstrating the potential for targeted combination therapy in overcoming resistance mechanisms.

Case Study 2: AML Treatment Efficacy

In another case involving a patient with relapsed FLT3-mutated AML, treatment with this compound led to significant reductions in blast counts within two weeks, resulting in a rapid hematological response that allowed for subsequent consolidation therapy.

属性

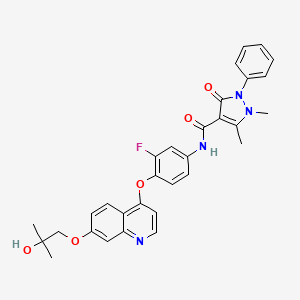

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYYQSZNRVQLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-69-9 | |

| Record name | Ningetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ningetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NINGETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?

A1: this compound is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, this compound effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].

Q2: What is the significance of the high plasma exposure of this compound's N-demethylated metabolite (M1)?

A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, this compound itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, this compound's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].

Q3: Have there been any clinical trials investigating the combination of this compound and Gefitinib in specific patient populations?

A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of this compound in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。